
Acetamideoxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamideoxalate is a chemical compound that combines the properties of acetamide and oxalate. Acetamide, also known as ethanamide, is an organic compound derived from acetic acid, while oxalate is a naturally occurring organic acid found in various plants. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetamideoxalate typically involves the reaction of acetamide with oxalic acid. One common method is to dissolve acetamide in a suitable solvent, such as water or ethanol, and then add oxalic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient heating and mixing systems. The process may involve continuous flow reactors to ensure consistent product quality and yield. The purification of this compound in an industrial context often involves techniques such as recrystallization, filtration, and drying to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamideoxalate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxalate derivatives.
Reduction: Reduction reactions can convert this compound into simpler amide or oxalate compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxalic acid derivatives, while reduction may produce simpler amides or alcohols.
Aplicaciones Científicas De Investigación
Acetamideoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetamideoxalate involves its interaction with specific molecular targets and pathways. In biological systems, this compound may inhibit certain enzymes or interfere with metabolic processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: An organic compound with the formula CH₃CONH₂, used as a plasticizer and industrial solvent.
Oxalic Acid: A naturally occurring organic acid found in plants, used in various industrial and laboratory applications.
N,N-Dimethylacetamide (DMA): A related compound widely used as a solvent in organic synthesis.
Uniqueness of Acetamideoxalate
This compound is unique due to its combined properties of acetamide and oxalate. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components. Its unique structure and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
37913-34-1 |
|---|---|
Fórmula molecular |
C4H7NO5 |
Peso molecular |
149.10 g/mol |
Nombre IUPAC |
acetamide;oxalic acid |
InChI |
InChI=1S/C2H5NO.C2H2O4/c1-2(3)4;3-1(4)2(5)6/h1H3,(H2,3,4);(H,3,4)(H,5,6) |
Clave InChI |
NWAJASRWXZETDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


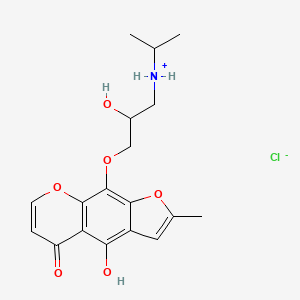
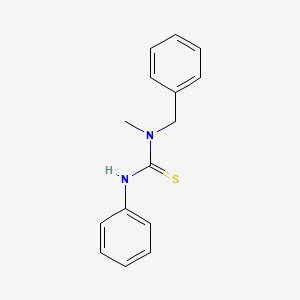
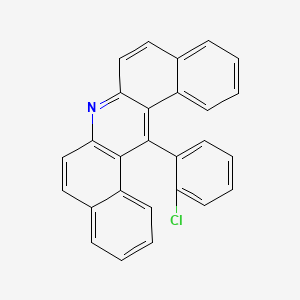
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
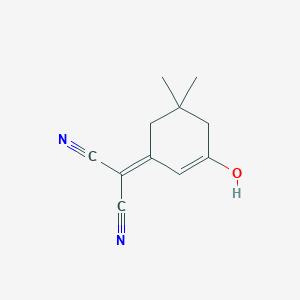
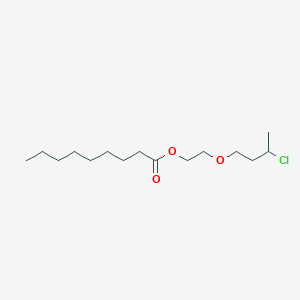
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
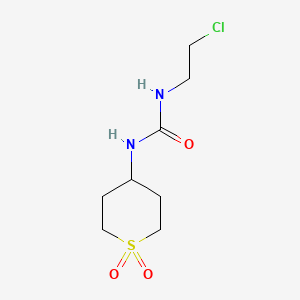
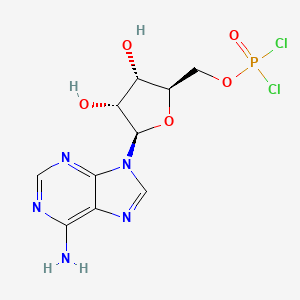
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
